molecular formula C5H9NO B13038477 4-Hydroxy-3-methylbutanenitrile

4-Hydroxy-3-methylbutanenitrile

Cat. No.: B13038477
M. Wt: 99.13 g/mol
InChI Key: ASRMXDBLGXVLGD-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbutanenitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative with a hydroxyl group and a methyl group attached to the butanenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butenenitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity levels. The choice of reagents and reaction conditions is optimized to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-methylbutanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various biochemical and chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methylbutanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-hydroxy-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(4-7)2-3-6/h5,7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRMXDBLGXVLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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